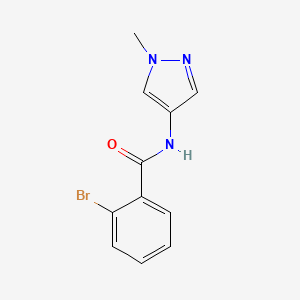
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide, also known as INDY, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and immune modulation. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce tumor size in animal models. In neurology, this compound has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In immunology, this compound has been found to modulate the immune system, reducing inflammation and autoimmunity.
実験室実験の利点と制限
One advantage of using N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
将来の方向性
There are several future directions for research on N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide. One direction is to study the potential therapeutic applications of this compound in cancer research, neurology, and immunology. Another direction is to study the mechanism of action of this compound, including its interactions with various enzymes and signaling pathways. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成法
The synthesis of N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide involves the reaction of 1H-indole-2-carboxylic acid with 4-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects, as it has been found to protect neurons from oxidative stress and inflammation. In immunology, this compound has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(15-9-6-13-14-7-9)11-5-8-3-1-2-4-10(8)16-11/h1-7,16H,(H,13,14)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMPVNZEFOPRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)





![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)
